molecular formula C6H4BrNO2S B1620776 4-Bromo-2-(2-nitrovinyl)thiophene CAS No. 28783-35-9

4-Bromo-2-(2-nitrovinyl)thiophene

Cat. No.: B1620776
CAS No.: 28783-35-9
M. Wt: 234.07 g/mol
InChI Key: HFKHRPZOEUWBPV-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-nitrovinyl)thiophene is an organic compound with the molecular formula C6H4BrNO2S . It has gained significant attention in scientific research.


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using density functional theory (DFT/B3LYP) at 6-311G basis sets . This analysis includes the evaluation of molecular geometry, vibrational analysis, and electronic absorption spectra .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 234.070 Da . It has a boiling point of 326.9ºC at 760 mmHg and a density of 1.768g/cm3 .

Scientific Research Applications

Novel Chemical Reactions

Research by Guerrera et al. (1995) explored the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines, revealing a novel aromatic nucleophilic substitution with rearrangement. This study highlighted the potential of utilizing 4-Bromo-2-(2-nitrovinyl)thiophene derivatives in synthesizing complex molecules via unexpected pathways, contributing to the fields of organic synthesis and medicinal chemistry (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Material Science and Polymer Chemistry

The work of Chen et al. (2007) on Polythiophene-graft-Styrene and Polythiophene-graft-(Styrene-graft-C60) Copolymers demonstrates the utility of thiophene derivatives in the development of novel materials with potential applications in photovoltaic devices. This study indicates how modifications to the thiophene structure, such as the introduction of bromo and nitrovinyl groups, can significantly alter the properties and applications of the resulting polymers (Chen, Gholamkhass, Han, Vamvounis, & Holdcroft, 2007).

Catalysis and Reduction Reactions

Gupta et al. (2014) investigated the use of novel catalysts based on Fe@Au bimetallic nanoparticles involved graphene oxide for the reduction of nitrophenol compounds. Such studies are crucial for environmental chemistry and industrial processes, where the reduction of nitro compounds is a key step in the synthesis of amines and other valuable chemicals. The findings suggest that thiophene derivatives could play a role in the development of efficient and recyclable catalysts for these processes (Gupta, Atar, Yola, Üstündağ, & Uzun, 2014).

Electronic and Photophysical Properties

Li, Vamvounis, and Holdcroft (2002) demonstrated the tuning of optical properties and enhancement of solid-state emission in poly(thiophene)s through molecular control. Their research provides insights into how functional groups attached to the thiophene ring can affect the electronic and steric properties, influencing the material's photophysical behavior. This has implications for the design of organic electronics and optoelectronic devices (Li, Vamvounis, & Holdcroft, 2002).

Properties

IUPAC Name

4-bromo-2-[(E)-2-nitroethenyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2S/c7-5-3-6(11-4-5)1-2-8(9)10/h1-4H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKHRPZOEUWBPV-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC=C1Br)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(2-nitrovinyl)thiophene
Reactant of Route 2
4-Bromo-2-(2-nitrovinyl)thiophene
Reactant of Route 3
4-Bromo-2-(2-nitrovinyl)thiophene

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